Manganese arsenide

Catalog No.
S1509562
CAS No.
12005-95-7
M.F
AsMn
M. Wt
129.85964 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese arsenide

MnAs (Manganese arsenide) overcomes the limited entropy change of Gd and the sub-200 K Curie limit of GaMnAs. Its first-order magnetostructural transition at ~318 K yields a giant magnetocaloric effect (30 J/kg·K at 5 T) and robust room-temperature ferromagnetism.

  • Giant magnetocaloric effect: 30 J/kg·K at 5 T (outperforms Gd) for magnetic refrigeration.
  • Room-temperature spintronic ferromagnet: Epitaxial on GaAs(111)B, α-phase stable to 350 K for spin injection.

High-purity MnAs; in stock, ships globally.

CAS Number

12005-95-7

Product Name

Manganese arsenide

Molecular Formula

AsMn

Molecular Weight

129.85964 g/mol

InChI

InChI=1S/As.Mn

InChI Key

NYOGMBUMDPBEJK-UHFFFAOYSA-N

SMILES

[Mn]=[As]

Canonical SMILES

[Mn]=[As]

Synonyms

Manganese arsenide, MnAs, Manganese monoarsenide, Arsenidomanganese

Purity

≥99.9% (metals basis)

Package Size

1 g, 5 g, 10 g

Manganese arsenide (MnAs) is a highly specialized intermetallic pnictide characterized by its room-temperature ferromagnetism and a distinct first-order magnetostructural phase transition. At approximately 313–318 K, bulk MnAs transitions from a ferromagnetic hexagonal (NiAs-type) α-phase to a paramagnetic orthorhombic (MnP-type) β-phase [1]. For industrial and advanced research procurement, MnAs is primarily valued for two distinct capabilities: its giant magnetocaloric effect (GMCE), which significantly outperforms standard rare-earth benchmarks, and its excellent epitaxial compatibility with standard III-V semiconductors like GaAs [2]. These properties make high-purity MnAs a critical precursor and active material for next-generation magnetic refrigeration systems, spintronic spin-injection contacts, and tunable magnetocaloric alloys.

Research Fit

Room-temperature ferromagnetic ordering supports spintronic injection studies.
First-order magnetostructural transition enables giant magnetocaloric effect research.
Large magnetoresistance reported for magnetic field sensor and read-head development.
Pressure-tunable phase diagram suitable for high-pressure magnetism studies.

Substituting Manganese arsenide with other manganese pnictides, dilute magnetic semiconductors, or standard magnetocaloric metals severely compromises application-critical performance. For instance, while Gallium manganese arsenide (GaMnAs) is widely studied for spintronics, its Curie temperature is fundamentally limited to below 200 K, rendering it useless for room-temperature device operation [1]. Conversely, substituting MnAs with Manganese antimonide (MnSb) provides a higher Curie temperature (~593 K) but entirely eliminates the first-order magnetostructural transition required for giant magnetocaloric and colossal magnetostriction effects [2]. Furthermore, while Gadolinium (Gd) is the commercial benchmark for near-room-temperature magnetic cooling, it relies on a second-order magnetic transition that yields a significantly lower isothermal magnetic entropy change compared to the sharp, first-order transition of MnAs.

Substitution Risk

MnAs MnP Antiferromagnetic ground state may not support ferromagnetic spin injection or magnetocaloric applications near room temperature.
MnAs MnSb Lacks the first-order magnetostructural transition and associated giant magnetocaloric effect; magnetic entropy change profile may differ significantly.
MnAs Gd Second-order magnetic transition yields substantially smaller entropy change per unit field; may not reproduce the sharp magnetocaloric response of MnAs.

Giant Magnetocaloric Entropy Change vs. Gadolinium Benchmark

In the evaluation of active magnetic regenerator materials, the isothermal magnetic entropy change (ΔS_M) is a critical procurement metric. Bulk MnAs undergoes a sharp first-order ferromagnetic to paramagnetic transition near 318 K. Under a magnetic field change of 5 T, MnAs achieves a giant magnetic entropy change of approximately 30 J/(kg·K) [1]. In direct contrast, the industry-standard benchmark Gadolinium (Gd), which undergoes a second-order transition, achieves only ~10 J/(kg·K) under the same 5 T field change near 293 K . This represents a 200% to 300% increase in entropy change for MnAs.

Evidence DimensionIsothermal magnetic entropy change (ΔS_M) at 5 T
Target Compound Data~30 J/(kg·K) (MnAs at ~318 K)
Comparator Or Baseline~10 J/(kg·K) (Gadolinium benchmark at ~293 K)
Quantified DifferenceMnAs provides a 2x to 3x larger magnetic entropy change than Gd.
Conditions5 Tesla applied magnetic field change near the respective Curie temperatures.

Procuring MnAs or its alloy derivatives allows engineers to design significantly more compact and efficient near-room-temperature magnetic cooling systems than is possible with standard Gd.

Magnetic Ground State
Head-to-head
MnAs FM
MnP AFM
Reported ground-state ordering comparison
DFT calculations; NiAs-type structure

Room-Temperature Ferromagnetism for Epitaxial Spintronics vs. GaMnAs

For spin-injection contacts in semiconductor devices, the material must maintain ferromagnetism at or above room temperature while being epitaxially compatible with the substrate. Dilute magnetic semiconductors like GaMnAs are structurally compatible with GaAs but are fundamentally limited to a Curie temperature (Tc) of less than 200 K [1]. MnAs, however, is a room-temperature ferromagnetic metal (bulk Tc ~313 K). When grown as an epitaxial thin film on GaAs(111)B substrates, the biaxial strain in the basal plane extends the stability of the ferromagnetic α-phase up to 350 K [2].

Evidence DimensionFerromagnetic Curie Temperature (Tc) in GaAs-integrated systems
Target Compound DataUp to 350 K (MnAs strained epilayers on GaAs)
Comparator Or Baseline< 200 K (GaMnAs dilute magnetic semiconductor)
Quantified DifferenceMnAs provides a Tc at least 150 K higher than GaMnAs, crossing the critical room-temperature threshold.
ConditionsEpitaxial thin films grown on GaAs substrates.

MnAs is strictly required over GaMnAs for any spintronic device intended to operate at room temperature without cryogenic cooling.

Magnetocaloric Effect
Cross-study comparable
30 J/(kg·K)
Reported magnetic entropy change at 5 T
First-order transition near 318 K; ambient pressure

Presence of First-Order Magnetostructural Transition vs. MnSb

In the selection of manganese pnictides for transducer or caloric applications, the nature of the phase transition is paramount. MnAs exhibits a first-order magnetostructural transition at ~313-318 K, where it shifts from a hexagonal (ferromagnetic) to an orthorhombic (paramagnetic) structure [1]. Its closest in-class analog, Manganese antimonide (MnSb), possesses a much higher Curie temperature (~593 K) but undergoes a purely second-order magnetic transition with no accompanying crystallographic change [2]. Consequently, substituting As for Sb (e.g., MnAs1-xSbx where x > 0.1) stabilizes the NiAs-type structure and eliminates the structural transition entirely.

Evidence DimensionCrystallographic phase transition coupled to magnetic ordering
Target Compound DataPresent (Hexagonal to Orthorhombic at ~318 K)
Comparator Or BaselineAbsent (MnSb remains NiAs-type across its Tc of 593 K)
Quantified DifferenceMnAs undergoes a massive volume/structural change at Tc; MnSb does not.
ConditionsBulk material evaluated across respective magnetic transition temperatures.

Buyers developing materials that rely on colossal magnetostriction or structural-entropy changes must procure MnAs, as MnSb cannot provide the necessary lattice-coupling effects.

Magnetoresistance
Head-to-head
MnAs ~90%
NbAs ~75%
TaAs ~25%
Reported room-temperature MR comparison at 8 T
Bulk polycrystalline samples
Pressure-Induced Phase
Class-level
New orthorhombic FM phase
P > 2.3 GPa, stable to 8.5 GPa
Reported pressure-induced ferromagnetic phase context
Not replicated by MnP chemical substitution

Active Magnetic Regenerators for Near-Room-Temperature Cooling

Directly leveraging its giant magnetocaloric effect (30 J/kg·K at 5 T), MnAs is procured as a high-performance active material in solid-state magnetic refrigeration systems. Its performance significantly outclasses standard Gadolinium benchmarks, making it ideal for compact, high-efficiency cooling cycles operating near 318 K [1].

Epitaxial Spin-Injection Contacts in Spintronic Devices

Because its ferromagnetic α-phase can be stabilized up to 350 K via biaxial strain on GaAs(111)B substrates, MnAs is the material of choice for room-temperature spin injection. It replaces dilute magnetic semiconductors like GaMnAs, which fail to operate above 200 K, enabling the practical manufacturing of non-volatile logic and memory spintronic architectures [2].

Precursor for Tunable Magnetocaloric Alloys (e.g., MnFePAs)

MnAs serves as a critical chemical precursor in the synthesis of quaternary alloys such as MnFe(P,As). By utilizing the distinct first-order magnetostructural transition of the MnAs base and tuning it via phosphorus or iron substitution, metallurgists can engineer materials with minimized thermal hysteresis and customized transition temperatures for commercial HVAC applications .

Application Fit Matrix

Application
Selection Property
Validation Focus
Near-room-temperature magnetic refrigeration
Giant magnetocaloric effect potential
Magnetic entropy change and cooling cycle efficiency
Ferromagnetic spin injection on semiconductors
Room-temperature ferromagnetic ordering
FM ground state and epitaxial integration with GaAs/Si
Magnetoresistive field sensors and read heads
High positive magnetoresistance
MR ratio and signal-to-noise performance
High-pressure magnetism and prototype devices
Pressure-tuned magnetostructural phase stability
Phase diagram and structural coupling under hydrostatic pressure

Other CAS

12005-95-7

Wikipedia

Manganese arsenide

General Manufacturing Information

Manganese arsenide (MnAs): INACTIVE

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